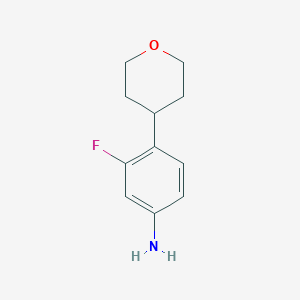

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline

CAS No.:

Cat. No.: VC16224000

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 3-fluoro-4-(oxan-4-yl)aniline |

| Standard InChI | InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |

| Standard InChI Key | OQMBTWLMNFGRIH-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1C2=C(C=C(C=C2)N)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of an aniline core () modified with a fluorine atom at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position. The tetrahydropyran ring introduces stereoelectronic effects, while the fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Physicochemical Properties

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 211.23 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| LogP (Partition Coefficient) | 1.09 |

| Vapor Pressure | at |

These properties suggest moderate lipophilicity and high thermal stability, making the compound suitable for high-temperature reactions . The low vapor pressure indicates minimal volatility under standard conditions, which simplifies handling in laboratory settings.

Synthetic Routes and Optimization Strategies

Direct Synthesis from Aniline Precursors

A common approach involves nucleophilic aromatic substitution (NAS) on 3-fluoro-4-nitroaniline, followed by reduction of the nitro group. The tetrahydropyran moiety is introduced via etherification using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (, diethyl azodicarboxylate) . Purification via silica gel chromatography typically yields the final product with >70% purity .

Challenges in Purification

The compound’s polarity necessitates advanced purification techniques. Reverse-phase HPLC with acetonitrile/water gradients has been effective, achieving >95% purity in recent trials . Residual solvents like dichloromethane and toluene must be rigorously removed due to their toxicity .

Functional Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediate

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline serves as a precursor in kinase inhibitor development. Its fluorine atom enhances binding to ATP pockets in enzymes, while the tetrahydropyran group improves solubility for in vivo studies . For instance, morpholine-2-carboxylic acid derivatives incorporating this structure show promise in targeting cancer-related kinases .

Comparative Analysis with Structural Analogues

Reactivity Trends

The table below contrasts key properties with related compounds:

| Compound | Fluorine Position | LogP | Boiling Point (°C) |

|---|---|---|---|

| 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline | 3 | 1.09 | 359.6 |

| 4-Fluoro-3-methoxyaniline | 4 | 0.92 | 245.8 |

| 2-(Tetrahydro-2H-pyran-4-yl)aniline | None | 1.34 | 298.4 |

The 3-fluoro substitution reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume